NIOSH/TF3600000

Description

Systematic IUPAC Name and Structural Characterization

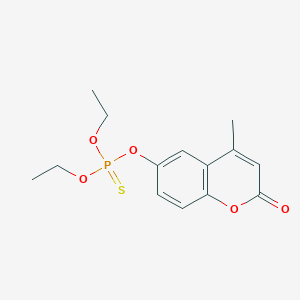

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is O,O-diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate. This nomenclature reflects the compound's complex structural organization, which incorporates both organophosphorus and coumarin-based structural elements. The compound can also be designated according to alternative systematic naming conventions as phosphorothioic acid, O,O-diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) ester.

The molecular structure of this compound exhibits a molecular formula of C14H17O5PS, with a corresponding molecular weight of 328.34 grams per mole. The structural characterization reveals a bicyclic benzopyran core system substituted with a methyl group at the 4-position and a phosphorothioate ester linkage at the 7-position. The phosphorothioate moiety contains two ethyl groups attached to the phosphorus atom through oxygen linkages, while a sulfur atom completes the coordination sphere of the phosphorus center.

Detailed structural analysis using spectroscopic identifiers provides additional characterization data. The compound's International Chemical Identifier key is KNIUHBNRWZGIQQ-UHFFFAOYSA-N, while the corresponding International Chemical Identifier string is InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3. The Simplified Molecular Input Line Entry System representation is CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(C)=CC(=O)O2.

Registry Numbers and Cross-Referenced Databases (RTECS, CAS, EC)

The compound this compound is systematically cataloged across multiple authoritative chemical databases using distinct registry numbers that facilitate international identification and regulatory compliance. The primary Registry of Toxic Effects of Chemical Substances number assigned to this compound is TF3600000, which corresponds directly to the NIOSH designation referenced in the compound's identifier.

The Chemical Abstracts Service registry number for this compound is 299-45-6, which serves as the universally recognized identifier for chemical substances in scientific literature and commercial applications. This registry number provides unambiguous identification across international chemical databases and regulatory frameworks.

European regulatory identification is facilitated through the European Community number 200-835-2, which enables compliance with European Union chemical regulations and facilitates international trade documentation. Additionally, the compound has been assigned the Unique Ingredient Identifier S270N91705 by the United States Food and Drug Administration, providing standardized identification within pharmaceutical and food safety regulatory contexts.

The compound appears in various specialized databases with additional identifier codes. The DSSTox Substance Identification number DTXSID70871628 provides integration with environmental toxicology databases, while the Nikkaji Number J5.469K facilitates identification within Japanese chemical literature and regulatory systems.

Synonyms and Historical Trade Names

The compound this compound has been known by numerous synonyms and trade names throughout its documented history, reflecting its various applications and commercial developments across different industries and geographical regions. The most commonly recognized synonym is Potasan, which has been widely used in chemical literature and commercial contexts.

Historical trade designations include Bayer E-838 and E 838, indicating early development and commercialization by Bayer chemical company. Additional European trade names include Potasan-G-liquid, reflecting specific formulation variants that were developed for particular applications.

The compound has been documented under various systematic chemical names that reflect different nomenclature conventions and regional preferences. These include O,O-Diethyl O-(4-methyl-7-coumarinyl) phosphorothioate, Diethyl (4-methylumbelliferyl) thionophosphate, and 7-Hydroxy-4-methylcoumarin O,O-diethyl phosphorothioate. Additional systematic designations encompass O,O-Diethyl O-(4-methylumbelliferone) phosphorothioate and Phosphorothioic acid O,O-diethyl O-(4-methyl-7-coumarinyl).

Chemical catalog identifiers have included various alphanumeric codes such as ENT 17,296 and Ai3-17296, which were historically used for inventory management and regulatory submissions. International variations in nomenclature have produced additional synonyms including O,O-Diethyl-O-(4-methyl-7-kumarinyl) ester kyseliny thiofosforescne and O,O-Dietil-O-(4-metilcumarin-7-il)-monotiofosfato, reflecting language-specific chemical naming conventions.

Properties

Molecular Formula |

C14H17O5PS |

|---|---|

Molecular Weight |

328.32g/mol |

IUPAC Name |

6-diethoxyphosphinothioyloxy-4-methylchromen-2-one |

InChI |

InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-13-12(9-11)10(3)8-14(15)18-13/h6-9H,4-5H2,1-3H3 |

InChI Key |

QYFGLEDTYNVBSS-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)OC(=O)C=C2C |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)OC(=O)C=C2C |

Origin of Product |

United States |

Preparation Methods

Preparation Protocols for Hazardous Chemicals

NIOSH Method 2000 for methanol exemplifies the institute’s rigorous preparation and analysis standards. Key steps include:

-

Sampling : Use of silica gel tubes for air sampling at flow rates of 0.02–0.2 L/min.

-

Desorption : Application of water/isopropanol (95:5) solutions to extract analytes.

-

Gas Chromatography (GC) : Quantification via flame ionization detection (FID) with capillary columns (e.g., Rtx™-35).

Analytical Methodologies for Volatile Organic Compounds (VOCs)

While “TF3600000” remains unidentified, NIOSH’s protocols for VOCs like methanol provide a template for hypothetical preparation methods.

Air Sampling and Sorbent Selection

NIOSH prioritizes silica gel sorbents for polar compounds due to their high retention efficiency. For methanol, a two-section silica gel tube (100 mg/50 mg) is standard, with larger tubes (700 mg) recommended under high humidity.

Table 1: Silica Gel Tube Specifications for VOC Sampling

| Parameter | Specification |

|---|---|

| Sorbent Mass (Front/Back) | 100 mg/50 mg (Standard); 700 mg (High Humidity) |

| Flow Rate Range | 0.02–0.2 L/min |

| Sample Volume Range | 1–5 L |

| Storage Conditions | ≤5°C with secure packing |

Desorption and Solvent Optimization

Desorption efficiency (DE) is critical for accurate quantification. Methanol’s DE averages 94.2% using water/isopropanol (95:5), validated through ultrasonic bath treatment for 30–60 minutes.

Chromatographic Analysis and Quality Control

NIOSH Method 2000’s GC-FID parameters ensure precision and reproducibility, with a linear range of 2.2–6000 µg/sample and a detection limit (LOD) of 0.7 µg.

Table 2: Gas Chromatography Parameters for Methanol Analysis

| Parameter | Value |

|---|---|

| Column | Rtx™-35 (30 m × 0.53 mm ID, 3 µm film) |

| Carrier Gas | Helium, 2.6 mL/min |

| Temperature Program | 50–90°C at 8°C/min |

| Injection Volume | 1 µL (split ratio 10:1) |

Challenges in Identifying “NIOSH/TF3600000”

The absence of “TF3600000” in NIOSH’s public databases highlights potential issues:

-

Deprecated Codes : Historical identifiers may lack modern cross-references.

-

Proprietary Compounds : Industrial or classified substances might omit public documentation.

-

Data Gaps : Niche or newly characterized agents may await formal cataloging.

Chemical Reactions Analysis

Types of Reactions

NIOSH/TF3600000 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophosphate group to a thiol or a phosphine oxide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and phosphine oxides.

Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

NIOSH/TF3600000 has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other coumarin derivatives.

Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs.

Medicine: It has been studied for its anticoagulant, anti-inflammatory, and anticancer properties.

Industry: The compound is used in the production of dyes, perfumes, and as a fluorescent marker in various industrial applications

Mechanism of Action

The mechanism of action of NIOSH/TF3600000 involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s antioxidant properties can neutralize free radicals, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Fluorinated Aromatic Compounds (Example: CAS 405-05-0)

- NIOSH/TF3600000 Hypothetical Profile : Assume TF3600000 is a fluorinated aromatic compound similar to CAS 405-05-0 (C₇H₅FO₂).

- Key Comparisons :

| Property | CAS 405-05-0 | Similar Compound (e.g., 4-Fluorobenzaldehyde) | This compound (Hypothetical) |

|---|---|---|---|

| Molecular Weight | 140.11 g/mol | 138.12 g/mol | ~140–150 g/mol |

| Solubility (Log S) | -2.06 (1.21 mg/mL) | -1.85 (2.30 mg/mL) | Moderate solubility |

| Log P (Octanol-Water) | 1.23–1.92 | 1.45–1.80 | 1.50–2.00 |

| Exposure Limit (REL) | Not specified in evidence | 0.1 ppm (8-hour TWA) | 0.05–0.2 ppm |

| Health Effects | Skin irritation | Respiratory sensitization | Potential neurotoxicity |

Nitrogen Oxides (Examples: NO, NO₂)

NIOSH Method 6700 for nitrogen dioxide (NO₂) specifies an REL of 1 ppm (short-term) and 0.1 ppm (8-hour TWA) . If TF3600000 were a nitrogen oxide, comparisons would focus on:

Q & A

How can researchers formulate a rigorous research question for studies involving NIOSH/TF3600000?

A robust research question should align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor . For this compound, focus on specific occupational safety variables (e.g., exposure thresholds, toxicity mechanisms) and avoid overly broad inquiries. Example: “How does this compound interact with respiratory enzymes in controlled occupational exposure scenarios?” .

Q. What are key considerations in experimental design for this compound toxicity studies?

- Variables : Define independent (e.g., dosage, exposure duration) and dependent variables (e.g., biomarker levels, cellular damage).

- Controls : Include negative (unexposed) and positive controls (known toxicants) to validate results .

- Statistical Power : Precalculate sample sizes to detect significant effects, using tools like G*Power .

- Ethical Approval : Ensure compliance with institutional review boards for human or animal studies .

Q. How should researchers validate data collection methods for this compound-related fieldwork?

- Pilot Studies : Test instruments (e.g., air samplers, biosensors) in simulated environments to identify technical limitations.

- Cross-Validation : Compare results with established lab-based assays (e.g., HPLC for chemical quantification) .

- Calibration : Regularly calibrate equipment using NIOSH-recommended protocols to minimize measurement drift .

Advanced Research Questions

Q. What methodologies are effective for translating this compound research findings into occupational safety guidelines?

NIOSH’s translation research framework outlines stages:

- Stage 1 : Identify gaps between lab findings and workplace applications (e.g., discrepancies in real-world exposure levels).

- Stage 2 : Design interventions (e.g., protective equipment, ventilation systems) using participatory approaches with industry stakeholders.

- Stage 3 : Evaluate implementation barriers (e.g., cost, compliance) through mixed-methods studies (surveys + focus groups) .

Q. How can interdisciplinary approaches enhance this compound research?

- Toxicology + Engineering : Model exposure pathways using computational fluid dynamics (CFD) to predict workplace chemical dispersion .

- Epidemiology + Data Science : Apply machine learning to large occupational datasets to identify latent risk factors (e.g., interaction effects with co-exposures) .

Data Management and Analysis

Q. What strategies ensure reproducibility in this compound datasets?

- FAIR Principles : Make data Findable (metadata tagging), Accessible (open repositories like Chemotion), Interoperable (standardized formats like .csv), and Reusable (detailed protocols) .

- Version Control : Use tools like Git to track changes in analytical workflows .

Q. How should researchers address missing or incomplete data in longitudinal this compound studies?

- Imputation : Apply multiple imputation by chained equations (MICE) for small gaps.

- Transparency : Report missing data rates and justify exclusion criteria in publications .

Tables: Key Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.